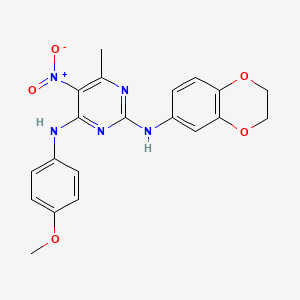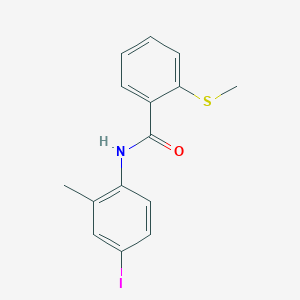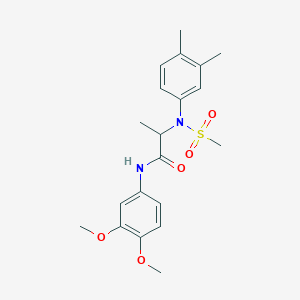![molecular formula C19H26N2O3 B4192053 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B4192053.png)
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide
Descripción general
Descripción
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide, also known as DMFP, is a small molecule that has been studied for its potential therapeutic uses. DMFP is a selective antagonist of the dopamine D3 receptor, a G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission in the brain.
Mecanismo De Acción
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide is a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation, and dysfunction in this system has been implicated in addiction and other psychiatric disorders. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse and may reduce drug-seeking behavior. In addition, this compound may improve cognitive function by modulating dopamine neurotransmission in the prefrontal cortex.
Biochemical and Physiological Effects
This compound has been shown to have a high affinity for the dopamine D3 receptor, with a binding affinity that is 10-fold higher than that of the dopamine D2 receptor. This compound has also been shown to be selective for the dopamine D3 receptor, with minimal affinity for other dopamine receptor subtypes. In animal models, this compound has been shown to reduce drug-seeking behavior, improve cognitive function, and protect against neurotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has high selectivity for the dopamine D3 receptor, which allows for specific modulation of dopamine neurotransmission. However, this compound also has some limitations. It is not water-soluble, which can make it difficult to administer in vivo. In addition, the long-term effects of this compound on dopamine neurotransmission and behavior are not well understood.
Direcciones Futuras
There are several future directions for research on 2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide. One area of interest is the potential use of this compound as a treatment for addiction and other psychiatric disorders. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Another area of interest is the development of new analogs of this compound that may have improved pharmacological properties. Finally, further research is needed to understand the long-term effects of this compound on dopamine neurotransmission and behavior.
Aplicaciones Científicas De Investigación
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-[3-(4-morpholinyl)propyl]acetamide has been studied for its potential therapeutic uses in various neurological and psychiatric disorders. The dopamine D3 receptor has been implicated in the pathophysiology of addiction, schizophrenia, and Parkinson's disease. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction. This compound has also been shown to improve cognitive function in animal models of schizophrenia, indicating that it may have potential as a treatment for this disorder. In addition, this compound has been studied for its potential neuroprotective effects in animal models of Parkinson's disease.
Propiedades
IUPAC Name |
2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-14-10-15(2)19-16(13-24-17(19)11-14)12-18(22)20-4-3-5-21-6-8-23-9-7-21/h10-11,13H,3-9,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRORZGLDYOBGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC=C2CC(=O)NCCCN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(phenylthio)acetamide](/img/structure/B4191981.png)

amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4191998.png)

![4-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4192004.png)
![N-(3-chloro-4-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4192012.png)

![3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}-1H-indole](/img/structure/B4192021.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-iodophenoxy)acetamide](/img/structure/B4192025.png)
![3-(1-adamantylamino)-1-[4-(4-morpholinyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4192028.png)


